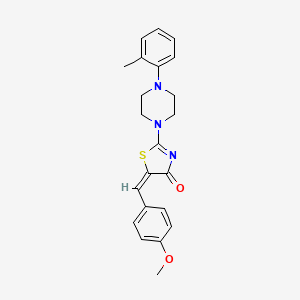

(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex molecules involves multistep chemical reactions, where key functional groups are introduced or modified to achieve the desired compound. While specific details on the synthesis of this compound are not readily available, related compounds often undergo condensation reactions, amine coupling, and cyclization steps. For example, a similar synthetic approach was detailed by Bektaş et al. (2010), where triazole derivatives were synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. For instance, Chinthal et al. (2021) utilized X-ray crystallography to examine the molecular structures of related piperazine derivatives, revealing insights into their hydrogen-bonded assemblies (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are influenced by its functional groups and molecular structure. For similar molecules, reactions such as nucleophilic substitutions and electrophilic additions are common. The presence of a thiazolone ring and piperazine moiety suggests potential for interactions with nucleophiles and electrophiles, respectively. Studies like that by Patel et al. (2014) on thiazolidinone derivatives highlight the synthesis and reactivity of structurally related compounds (Patel & Park, 2014).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity are crucial for understanding a compound's behavior in different environments. These properties are determined by the molecular structure and intermolecular forces. Research on similar compounds, like the work by Mokrov et al. (2019), often explores these aspects to gauge solubility and potential application areas (Mokrov, Likhosherstov, Barchukov, Stolyaruk, Tsorin, Vititnova, Rebeko, Kryzhanovskii, & Gudasheva, 2019).

Chemical Properties Analysis

Chemical properties involve reactivity patterns, stability under various conditions, and interaction with other molecules. The compound's thiazolone core and piperazine ring suggest it may exhibit interesting reactivity, particularly in biological settings. For example, the study by Sydorenko et al. (2022) on thiazolone derivatives reveals potential antimicrobial activities, indicating the biological relevance of these structural motifs (Sydorenko, Holota, Lozynskyi, Konechnyi, Horishny, Karkhut, Polovkovych, Karpenko, & Lesyk, 2022).

Scientific Research Applications

Synthesis and Biological Activity

(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one, similar to its analogs, is synthesized for potential biological applications. For instance, related thiazole and piperazine derivatives have been synthesized and exhibited moderate to good antimicrobial activity, showcasing their potential in medical research and drug design (Mhaske et al., 2014).

Antimicrobial and Anticancer Properties

Studies on similar compounds show that these derivatives can have significant antimicrobial and anticancer properties. For instance, certain sulfur-containing pyrazole-pyridine hybrids have shown promising activity against bacterial and fungal strains (Desai et al., 2022). Additionally, other thiazole derivatives have been evaluated for their antimicrobial activity (Patel et al., 2011), and some piperazine-linked benzothiazolyl-4-thiazolidinones have been studied for their potential as antibacterial drugs (Patel & Park, 2014).

properties

IUPAC Name |

(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-16-5-3-4-6-19(16)24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-7-9-18(27-2)10-8-17/h3-10,15H,11-14H2,1-2H3/b20-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSDEEINTYRUTB-HMMYKYKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OC)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OC)/S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclohexyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2483585.png)

![3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483586.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2483587.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2483596.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)

![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2483602.png)

![ethyl 1-(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483603.png)